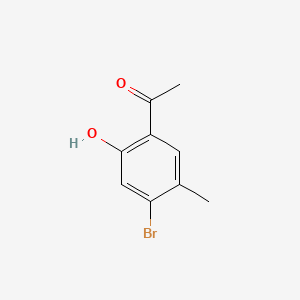
1-(4-Bromo-2-hydroxy-5-methylphenyl)ethanone
説明
1-(4-Bromo-2-hydroxy-5-methylphenyl)ethanone is a chemical compound with the CAS Number: 50342-17-1. It has a molecular weight of 229.07 and its IUPAC name is this compound .
Molecular Structure Analysis
The molecular structure of this compound is represented by the formula C9H9BrO2 . The InChI code for this compound is 1S/C9H9BrO2/c1-5-3-7(6(2)11)9(12)4-8(5)10/h3-4,12H,1-2H3 .Physical and Chemical Properties Analysis
This compound is a solid at room temperature. It has a density of 1.508g/cm3 . The boiling point and melting point are not specified in the search results .科学的研究の応用
Molecular Docking and ADMET Studies
Ethanone 1-(2-hydroxy-5-methyl phenyl) has been identified in various plants and studied for its anti-microbial properties. It exhibits significant binding efficacy with proteins in Staphylococcus aureus and has been found to conform to Lipinski’s rule of five, indicating favorable drug-like properties. This compound shows promise in the development of antimicrobial agents (Medicharla, S. B. V., & Aiswariya, 2022).
Synthesis Improvement
Research has focused on improving the synthetic process of similar compounds. For instance, the synthesis of 2-bromo-1-(4-hydroxyphenyl)ethanone, a key intermediate in various compounds, has been improved for higher yield and purity, suggesting its importance in pharmaceutical manufacturing (Li Yu-feng, 2013).
Antimicrobial Evaluation
The compound 2-(4-Methylphenyl)-2-oxoethyl isonicotinate, synthesized using a related bromo-ethanone, has been studied for its antimicrobial properties. This highlights the potential of bromo-ethanones in developing new antimicrobial agents (S. Viveka et al., 2013).
Copper Extraction
1-(2′-Hydroxy-5′-methylphenyl)-1-ethanone oximes, similar in structure to the compound , have been used in copper extraction from acidic solutions. This demonstrates its potential application in industrial processes, particularly in metallurgy (E. Krzyżanowska et al., 1989).
Novel Derivatives Synthesis
Innovative derivatives of bromo-ethanones, like 4-(3-bromo-2-hydroxy-5-methylphenyl)-1,3-dithiol-2-ylidene, have been synthesized, demonstrating the versatility of bromo-ethanones in creating new chemical entities (I. Gorodea et al., 2017).
Platelet Aggregation Inhibition
Compounds like Paeonol and its analogues, which include substituted 1-(2-hydroxy-phenyl)ethanones, have been synthesized and evaluated for their ability to inhibit platelet aggregation. This suggests potential therapeutic applications in cardiovascular diseases (K. G. Akamanchi et al., 1999).
Thermal and Electrical Properties
Schiff base methacrylate polymers containing imine bonding, synthesized from compounds like 1-{4-[(5-bromo-2-hydroxybenzyliden)amino]phenyl}ethanone, have been studied for their thermal behavior, electrical properties, and antimicrobial activities. This indicates the compound’s potential in advanced material science (Adnan Solmaz et al., 2021).
Safety and Hazards
The compound is classified under the GHS07 hazard class. It has hazard statements H302-H315-H319-H335, indicating that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Relevant Papers The search results did not provide specific peer-reviewed papers related to 1-(4-Bromo-2-hydroxy-5-methylphenyl)ethanone .
特性
IUPAC Name |
1-(4-bromo-2-hydroxy-5-methylphenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrO2/c1-5-3-7(6(2)11)9(12)4-8(5)10/h3-4,12H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPQABGQSVOUODJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Br)O)C(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10654790 | |
| Record name | 1-(4-Bromo-2-hydroxy-5-methylphenyl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10654790 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
50342-17-1 | |
| Record name | 1-(4-Bromo-2-hydroxy-5-methylphenyl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10654790 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(1Z)-3-Oxo-1-buten-1-yl]acetamide](/img/structure/B583046.png)
![[(5S,11S,14S)-11-{3-[(Diaminomethylidene)amino]propyl}-14-methyl-4,7,10,13,16-pentaoxo-3,6,9,12,15-pentaazabicyclo[15.3.1]henicosa-1(21),17,19-trien-5-yl]acetic acid](/img/structure/B583047.png)
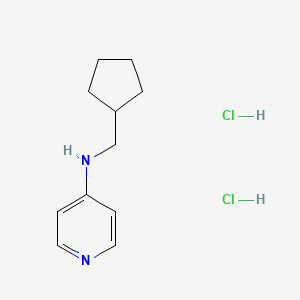
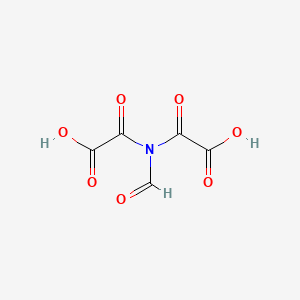
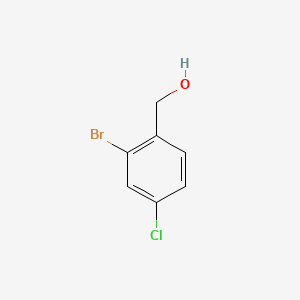

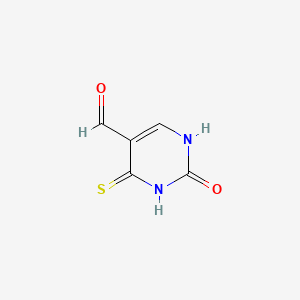
![manganese(3+);3-[[(1S,2S)-2-[[3-oxido-4-(2-phenylnaphthalen-1-yl)naphthalen-2-yl]methylideneamino]-1,2-diphenylethyl]iminomethyl]-1-(2-phenylnaphthalen-1-yl)naphthalen-2-olate;acetate](/img/structure/B583060.png)
![2H-Azeto[1,2-a][1,3]dioxolo[4,5-c]pyrrole](/img/structure/B583062.png)
![3-Methylhexahydro-1H-pyrrolo[1,2-c]imidazole](/img/structure/B583064.png)
